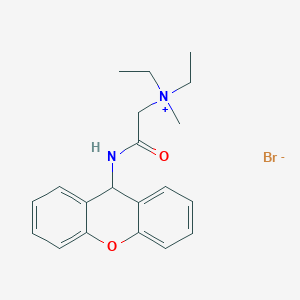
Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-(9H-xanthen-9-ylamino)-, bromide (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is a quaternary ammonium compound known for its unique structure and properties. It is characterized by the presence of a xanthenyl group, which imparts specific chemical and physical properties to the compound. This compound is used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide typically involves the quaternization of a tertiary amine with a halocarbon. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical applications.
Industry: It is used in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves its interaction with microbial cell membranes. The compound’s quaternary ammonium structure allows it to integrate into the lipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with strong antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium bromide: Known for its use in phase-transfer catalysis.
Uniqueness
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is unique due to the presence of the xanthenyl group, which imparts specific chemical properties that are not found in other quaternary ammonium compounds. This makes it particularly useful in certain applications where these properties are advantageous .
Properties
CAS No. |
102571-21-1 |
|---|---|
Molecular Formula |
C20H25BrN2O2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
diethyl-methyl-[2-oxo-2-(9H-xanthen-9-ylamino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-4-22(3,5-2)14-19(23)21-20-15-10-6-8-12-17(15)24-18-13-9-7-11-16(18)20;/h6-13,20H,4-5,14H2,1-3H3;1H |
InChI Key |
HIIBYEWJDPOSHF-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Synonyms |
diethyl-methyl-(9H-xanthen-9-ylcarbamoylmethyl)azanium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















